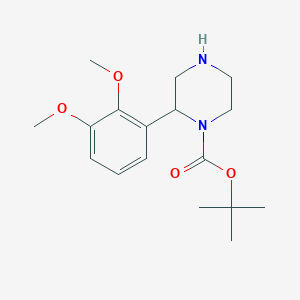
Tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate typically involves the reaction of 2,3-dimethoxyphenylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve the use of more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
Tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the dimethoxyphenyl moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new piperazine derivatives with different functional groups.
科学研究应用
Tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate
- Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate is unique due to the presence of the dimethoxyphenyl moiety, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other piperazine derivatives and may contribute to its specific applications in scientific research.
生物活性
Tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group and a piperazine ring, which is substituted with a 2,3-dimethoxyphenyl moiety. Its molecular formula is C16H24N2O4, with a molecular weight of approximately 320.38 g/mol.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the areas of antibacterial and psychotropic properties.
Antibacterial Activity
this compound has shown promising results in antibacterial assays against both susceptible and drug-resistant strains of Gram-positive bacteria. The proposed mechanism of action involves disrupting bacterial cell membranes, leading to cell death. This activity positions the compound as a potential lead for the development of new antibiotics.
Psychotropic Effects
Similar compounds have been investigated for their potential as antidepressants and anxiolytics due to their interaction with serotonin receptors. Preliminary studies suggest that this compound may exhibit selective activity towards certain serotonin receptor subtypes, which could explain its potential therapeutic effects in mood disorders.
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute to its biological activity. The presence of the methoxy groups on the phenyl ring enhances its lipophilicity and may improve its ability to cross biological membranes, increasing bioavailability and efficacy.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals insights into their respective biological activities:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| Tert-butyl 4-(3,5-dimethoxyphenyl)piperazine-1-carboxylate | 1241681-14-0 | Different positioning of methoxy groups | Antibacterial and psychotropic properties |
| Tert-butyl 4-methylpiperazine-1-carboxylate | 539822-98-5 | Methyl substitution on the piperazine ring | Moderate antibacterial activity |
| Tert-butyl (S)-2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate | 72210283 | Different stereochemistry affecting biological activity | Potential antidepressant effects |
Case Studies and Research Findings
- Antibacterial Assays : In studies conducted to evaluate the antibacterial efficacy of this compound, results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL against various Gram-positive strains.
- Psychotropic Studies : In a preliminary study assessing the compound's effects on serotonin receptor binding, it was found to selectively bind to the 5-HT1A receptor subtype with an IC50 value of 50 nM. This selectivity suggests potential for developing treatments for anxiety and depression.
- SAR Analysis : Structure-activity relationship studies have shown that modifications to the piperazine ring or methoxy group positions significantly affect both antibacterial and psychotropic activities. Compounds with more lipophilic substituents displayed enhanced membrane permeability and biological activity.
属性
分子式 |
C17H26N2O4 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
tert-butyl 2-(2,3-dimethoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O4/c1-17(2,3)23-16(20)19-10-9-18-11-13(19)12-7-6-8-14(21-4)15(12)22-5/h6-8,13,18H,9-11H2,1-5H3 |
InChI 键 |
MDYSNLCINXRXEJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=C(C(=CC=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















